

physical and chemical properties of 2-(Phenylsulfonyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Phenylsulfonyl)ethanamine hydrochloride

Cat. No.: B112568

[Get Quote](#)

An In-depth Technical Guide to 2-(Phenylsulfonyl)ethanamine Hydrochloride

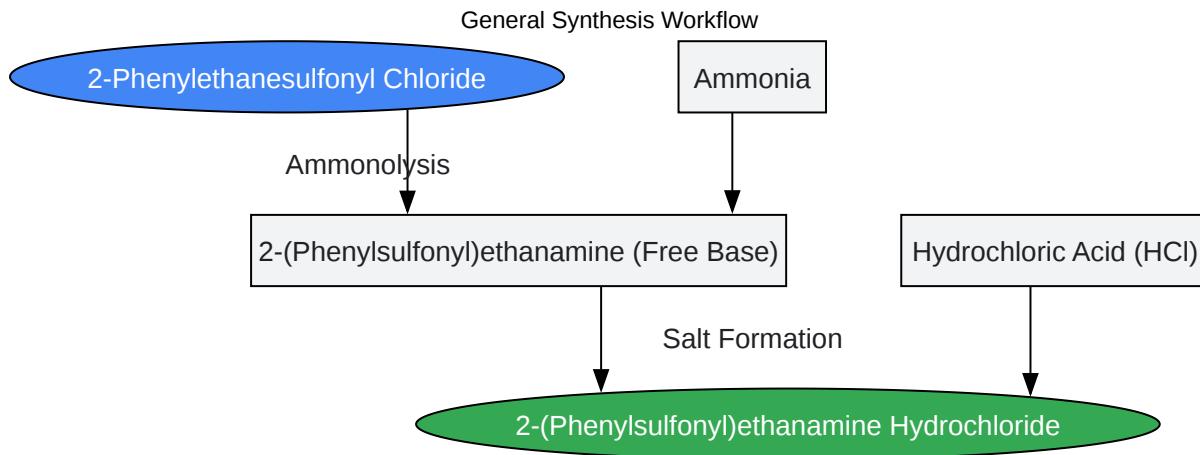
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(Phenylsulfonyl)ethanamine hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data, experimental context, and logical relationships.

Chemical Identity and Physical Properties

2-(Phenylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula $C_8H_{12}ClNO_2S$.^[1] It is also known by synonyms such as 2-Aminoethylphenylsulfone hydrochloride and 2-(benzenesulfonyl)ethan-1-amine hydrochloride.^[1] The compound exists as a solid at room temperature.^[2]

Table 1: Physical and Chemical Properties of **2-(Phenylsulfonyl)ethanamine Hydrochloride**

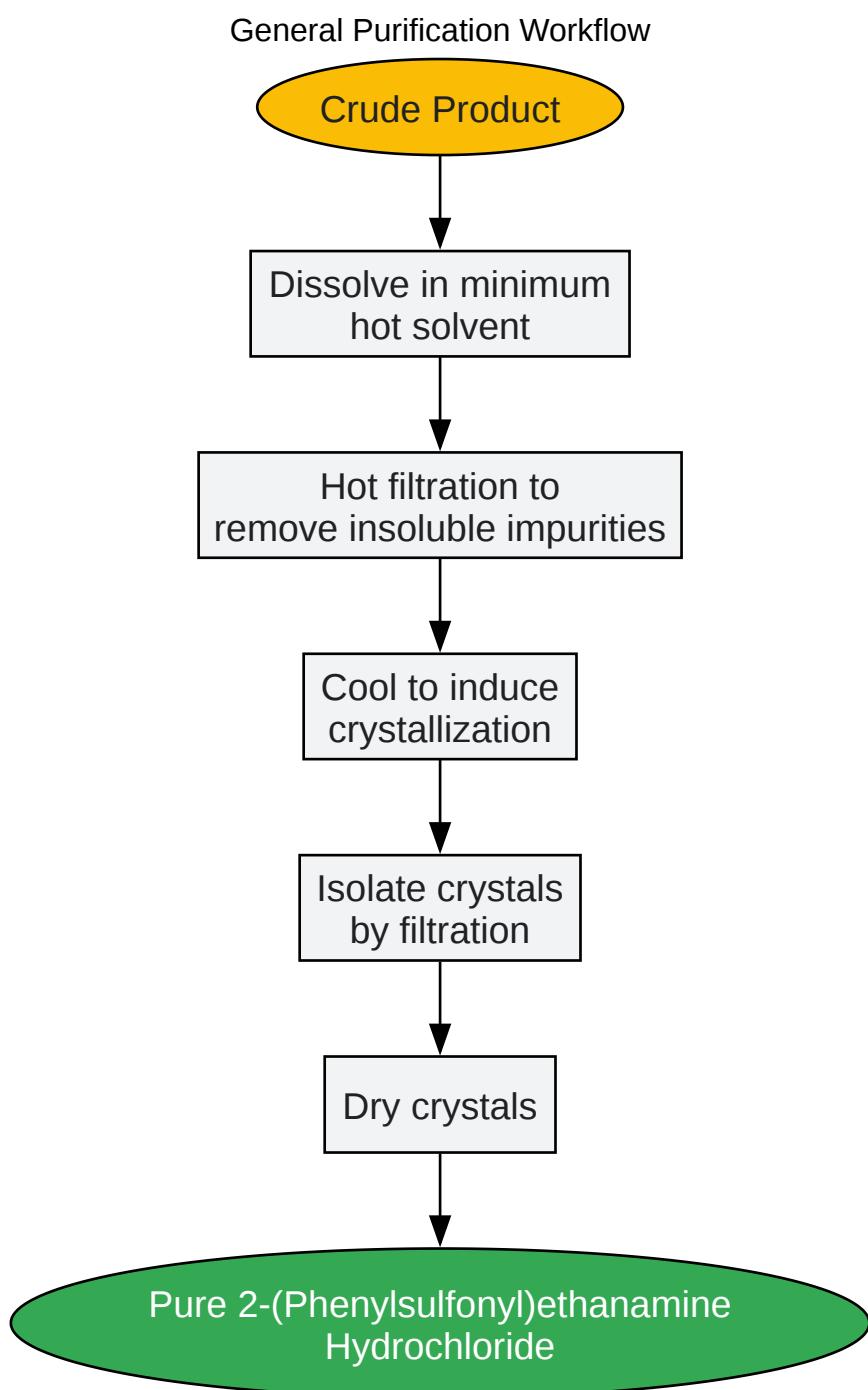

Property	Value	Source(s)
IUPAC Name	2-(benzenesulfonyl)ethanamine hydrochloride	[1]
CAS Number	38752-48-6	[1]
Molecular Formula	C ₈ H ₁₂ ClNO ₂ S	[1]
Molecular Weight	221.71 g/mol	[1]
Physical Form	Solid	[2]
Purity	95%	
Storage Temperature	Refrigerator	

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of **2-(Phenylsulfonyl)ethanamine hydrochloride** are not readily available in the searched literature, general methodologies for the synthesis of similar sulfonamide and amine hydrochloride compounds can be adapted.

Synthesis

A plausible synthetic route for **2-(Phenylsulfonyl)ethanamine hydrochloride** could involve the reaction of 2-phenylethanesulfonyl chloride with ammonia, followed by conversion to the hydrochloride salt. A general workflow for such a synthesis is depicted below.


[Click to download full resolution via product page](#)

A general synthetic workflow for 2-(Phenylsulfonyl)ethanamine derivatives.

A detailed protocol for a related compound, 2-(2'-chloroethylsulfonyl)ethylamine HCl salt, involves a multi-step synthesis starting from 2-aminoethyl hydrogen sulfate and 2-mercaptoethanol.^[3] This is followed by chlorination and oxidation to yield the final product.^[3] This suggests that the synthesis of the target compound may also involve the construction of the ethylamine and phenylsulfonyl moieties through a series of reactions.

Purification

Purification of the crude product would likely involve recrystallization. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or mixtures of a polar solvent with a less polar anti-solvent.^[4] The general steps for recrystallization are outlined below.

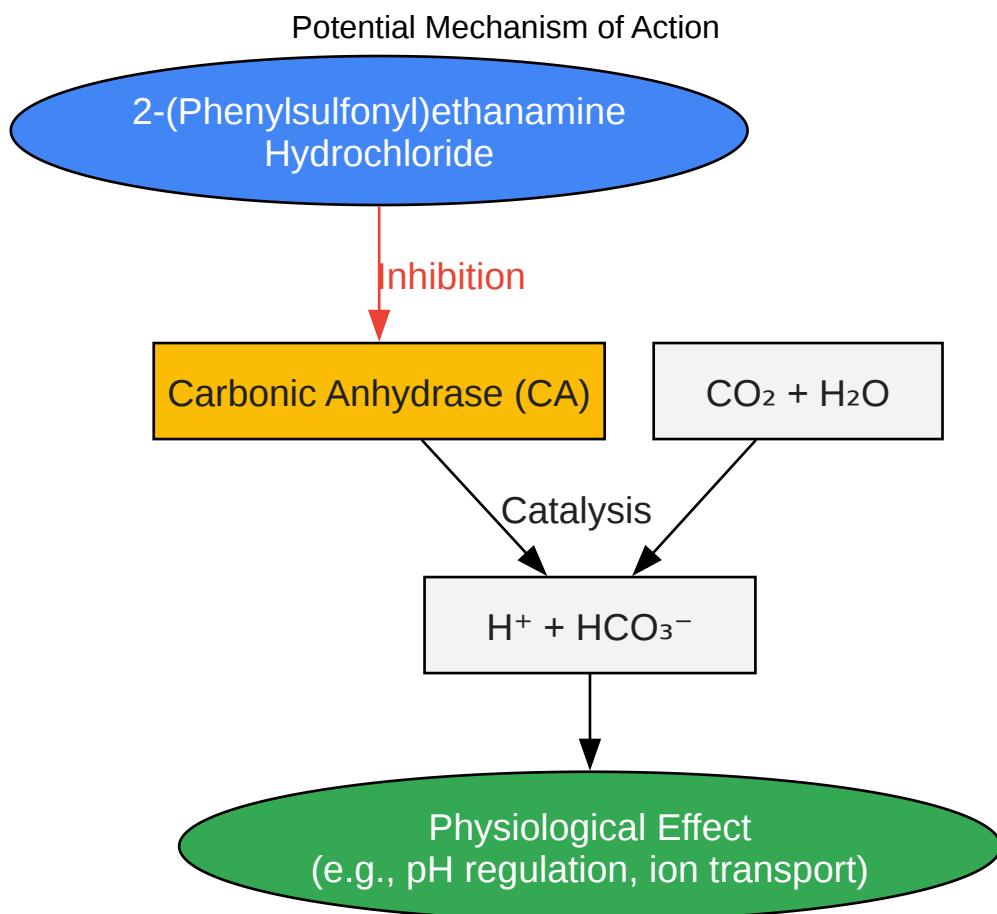
[Click to download full resolution via product page](#)

A general workflow for the purification by recrystallization.

Analytical Data

While specific spectral data for **2-(Phenylsulfonyl)ethanamine hydrochloride** was not found in the provided search results, typical spectral characteristics for related compounds can be

inferred.


Table 2: Expected Analytical Characteristics

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons of the phenyl group, and the two methylene groups of the ethanamine chain. The presence of the hydrochloride salt may cause broadening of the amine proton signal.
¹³ C NMR	Resonances for the carbons of the phenyl ring and the two aliphatic carbons of the ethanamine backbone.
FTIR	Characteristic peaks for N-H stretching of the amine, S=O stretching of the sulfonyl group, and C-H and C=C stretching of the aromatic ring.
Mass Spectrometry	A molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the loss of the sulfonyl group and cleavage of the ethylamine chain.

Biological Activity and Potential Applications

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents.^[5] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.^[5]

One of the primary mechanisms of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.^{[5][6]} CAs are involved in numerous physiological processes, and their inhibition can be a therapeutic strategy for various diseases.^[5]

[Click to download full resolution via product page](#)

A potential mechanism of action via carbonic anhydrase inhibition.

The sulfonamide group can also act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.^[7] This disruption of folate metabolism leads to a bacteriostatic effect, inhibiting bacterial growth.^{[7][8]}

Given these established activities for the benzenesulfonamide scaffold, it is plausible that **2-(Phenylsulfonyl)ethanamine hydrochloride** could be investigated for its potential as a carbonic anhydrase inhibitor or as an antibacterial agent. Further in-vitro and in-vivo studies are necessary to elucidate its specific biological targets and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Phenylsulfonyl)ethanamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112568#physical-and-chemical-properties-of-2-phenylsulfonyl-ethanamine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com